![molecular formula C25H33IN4O3 B14205758 D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824406-80-6](/img/structure/B14205758.png)
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic compound with a complex structure It is composed of leucine, alanine, and phenylalanine residues, with an iodophenyl group attached to the phenylalaninamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between D-leucine, D-alanine, and L-phenylalanine. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Iodination: The iodophenyl group is introduced through an iodination reaction. This can be done using reagents like iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Coupling: The iodophenyl group is then coupled to the phenylalaninamide moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers for efficiency and consistency. The iodination and coupling steps would be optimized for scalability, ensuring high yields and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups. This can be achieved using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodophenyl oxides, while reduction could produce deiodinated or reduced peptide derivatives.
科学研究应用
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for investigating iodination reactions.
Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, influencing their activity. The peptide backbone allows for interactions with other biomolecules, potentially modulating biological pathways.
相似化合物的比较
Similar Compounds
- D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the position of the iodine atom on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from its 3-iodo and 4-iodo counterparts.
属性
CAS 编号 |
824406-80-6 |
|---|---|
分子式 |
C25H33IN4O3 |
分子量 |
564.5 g/mol |
IUPAC 名称 |
(2R)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22+/m1/s1 |
InChI 键 |
WAXLFWSBTWUJNY-YHYVQYDKSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
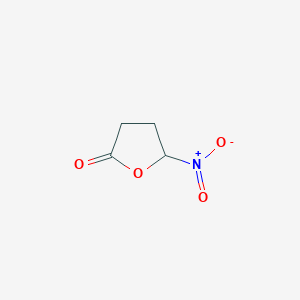
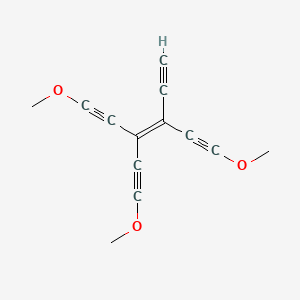
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
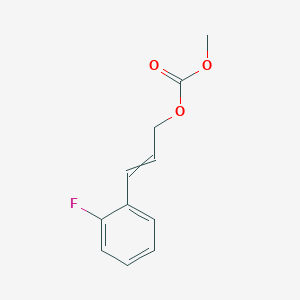
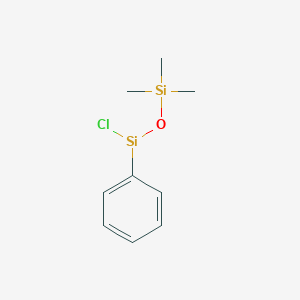
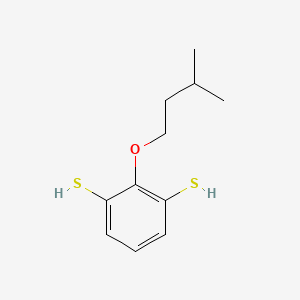
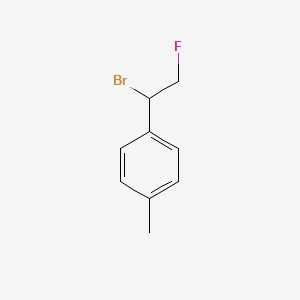
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
